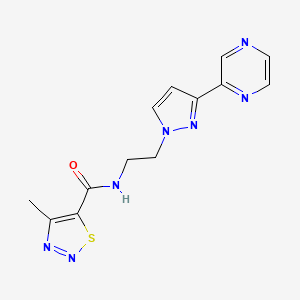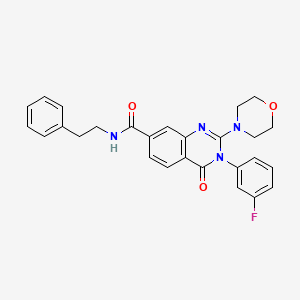
3-(3-fluorophenyl)-2-morpholino-4-oxo-N-phenethyl-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “3-(3-fluorophenyl)-2-morpholino-4-oxo-N-phenethyl-3,4-dihydroquinazoline-7-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a fluorophenyl group, a morpholino group, a dihydroquinazoline ring, and a carboxamide group. These groups could potentially give the molecule a variety of interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it would have a fairly rigid structure. The fluorine atom in the fluorophenyl group is highly electronegative, which could result in interesting electronic properties .Chemical Reactions Analysis
The reactivity of this molecule would be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis to produce a carboxylic acid and an amine. The fluorophenyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this molecule would be influenced by its structure and functional groups. For example, the presence of a fluorine atom could increase the molecule’s polarity, affecting its solubility and boiling point .Applications De Recherche Scientifique
Antimicrobial and Antibacterial Activities
Compounds related to 3-(3-fluorophenyl)-2-morpholino-4-oxo-N-phenethyl-3,4-dihydroquinazoline-7-carboxamide have shown significant antimicrobial and antibacterial activities. A study on fluoroquinolone-based 4-thiazolidinones, closely related compounds, highlighted their potential in addressing a range of bacterial infections due to their synthesis from fluoroquinolone derivatives. These compounds have been tested for antifungal and antibacterial activities, indicating their importance in medicinal chemistry for developing new therapeutic agents (Patel & Patel, 2010).
Antitumor Activity
The structural similarity of 3-(3-fluorophenyl)-2-morpholino-4-oxo-N-phenethyl-3,4-dihydroquinazoline-7-carboxamide to other compounds has been utilized in antitumor research. Specifically, compounds with a morpholino group and similar quinazoline backbone have been synthesized and shown to inhibit the proliferation of cancer cell lines. This suggests potential applications in cancer therapy by targeting specific pathways involved in tumor growth and proliferation (Hao et al., 2017).
Novel Antibacterial Quinolones
Research into fluoroquinolones has led to the discovery of novel antibacterial agents with significant potency against both Gram-positive and Gram-negative bacteria. A study introduced m-aminophenyl groups as new N-1 substituents of naphthyridones and quinolones, demonstrating their potent antibacterial activity. This provides a foundation for the development of new antibacterial agents with improved efficacy and spectrum of activity (Kuramoto et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-2-morpholin-4-yl-4-oxo-N-(2-phenylethyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3/c28-21-7-4-8-22(18-21)32-26(34)23-10-9-20(25(33)29-12-11-19-5-2-1-3-6-19)17-24(23)30-27(32)31-13-15-35-16-14-31/h1-10,17-18H,11-16H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLSAFWOFAZFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC=CC=C4)C(=O)N2C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorophenyl)-2-morpholino-4-oxo-N-phenethyl-3,4-dihydroquinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

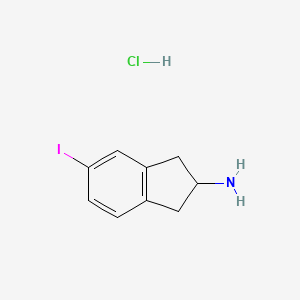
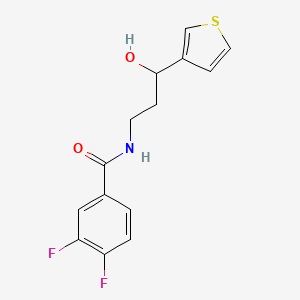
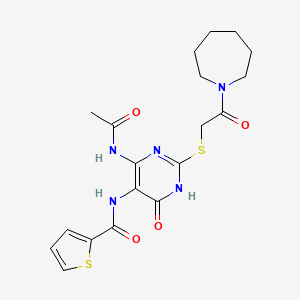
![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2894504.png)
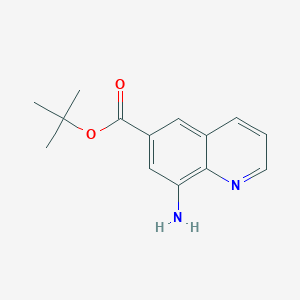
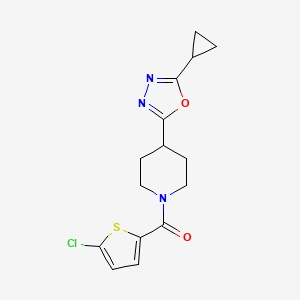
![1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2894507.png)
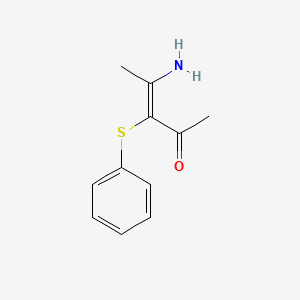
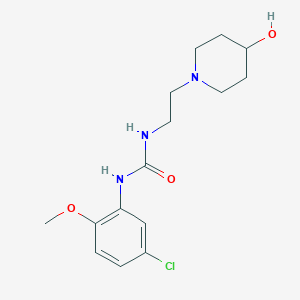
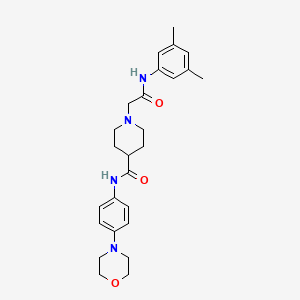
![9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2894511.png)
![3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894514.png)
![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2894517.png)
